molecular formula C26H22N2O3S B2837680 ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 307324-66-9

ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2837680
CAS No.: 307324-66-9
M. Wt: 442.53
InChI Key: AIFUSQHFTULPEG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a cyclopenta[b]thiophene ring. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is formed through a cyclization reaction involving thiophene derivatives and suitable reagents.

    Coupling Reaction: The quinoline and cyclopenta[b]thiophene moieties are coupled using a carbonylation reaction, typically involving reagents like phosgene or triphosgene.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the thiophene sulfur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline or thiophene derivatives.

Scientific Research Applications

Ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, interfering with their normal function. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for drug development.

Comparison with Similar Compounds

Ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other quinoline and thiophene derivatives:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.

Uniqueness

The uniqueness of ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its fused ring structure, which imparts distinct chemical and biological properties

List of Similar Compounds

  • Chloroquine
  • Quinine
  • Thiophene-2-carboxylic acid

Properties

IUPAC Name

ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-2-31-26(30)23-18-12-8-14-22(18)32-25(23)28-24(29)19-15-21(16-9-4-3-5-10-16)27-20-13-7-6-11-17(19)20/h3-7,9-11,13,15H,2,8,12,14H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFUSQHFTULPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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